5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on compounds structurally related to 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one demonstrates potential anticancer activities. For instance, novel fluoro substituted benzo[b]pyran compounds have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations (Hammam et al., 2005).
Antimicrobial Activity
Compounds derived from isonicotinic acid hydrazide, bearing structural similarities, have been evaluated for their antimicrobial activities. These studies reveal that such compounds exhibit good to moderate activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Metabolic Biotransformation Studies
The metabolic biotransformation of novel compounds, including a linezolid analogue with modifications at the pyridin-2-yl position, has been investigated using LC-MS/MS. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of new drugs (Sang et al., 2016).
Antibacterial and Antifungal Activities
A series of fluorine-containing compounds has been synthesized and evaluated for antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in treating infections caused by various pathogens (Gadakh et al., 2010).
Electronic Properties and Quantum Efficiency
Research into the electronic structures and photophysical properties of heteroleptic Ir(III) carbene complexes indicates that modifications at the pyridin-2-yl position can significantly affect quantum efficiency and emission spectra. These findings have implications for the development of efficient materials in OLEDs (Liu et al., 2014).
properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-5-7-16(8-6-14)21(27)19-20(15-9-11-17(24)12-10-15)26(23(29)22(19)28)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNOOAYQARTNM-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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